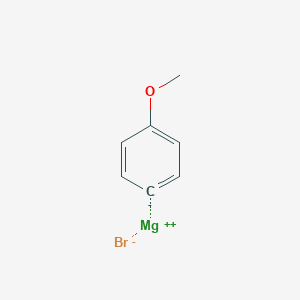

4-Methoxyphenylmagnesium bromide

Overview

Description

4-Methoxyphenylmagnesium bromide is an organometallic compound with the chemical formula C7H7BrMgO. It is a white crystalline solid with a distinct benzene aroma. This compound is primarily used as a reagent in organic synthesis, particularly in Grignard reactions, where it serves as a nucleophilic agent .

Mechanism of Action

Target of Action

4-Methoxyphenylmagnesium bromide is a Grignard reagent . Grignard reagents are a class of organometallic compounds representing a standard tool in the formation of carbon-carbon bonds. They are used as a key component in various organic synthesis processes .

Mode of Action

The mode of action of this compound involves its reaction with a variety of electrophiles, including carbonyl compounds, to form new carbon-carbon bonds . The bromide ion in the compound acts as a leaving group, allowing the carbon atom to form a bond with the electrophile .

Biochemical Pathways

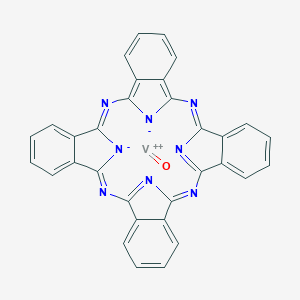

The exact biochemical pathways affected by this compound depend on the specific reaction it is used in. For instance, it has been used in the denickelation of porphyrins and to replace the metal center with magnesium . It has also been used to synthesize a tubulin polymerization inhibitor, 2-Amino-3,4,5-trimethoxybenzophenone .

Pharmacokinetics

It’s important to note that grignard reagents, including this compound, are generally sensitive to moisture and air, requiring careful handling and storage .

Result of Action

The result of the action of this compound is the formation of new carbon-carbon bonds, enabling the synthesis of a wide range of organic compounds . The specific molecular and cellular effects depend on the particular compound synthesized using this reagent .

Action Environment

The action of this compound is highly dependent on the reaction environment. It requires an anhydrous (water-free) environment and is typically used in a solvent such as tetrahydrofuran (THF) . The reaction is usually carried out under an inert atmosphere (such as nitrogen or argon) to prevent oxidation .

Biochemical Analysis

Biochemical Properties

4-Methoxyphenylmagnesium bromide plays a significant role in biochemical reactions. It is used in the denickelation of porphyrins and to replace the metal center with magnesium . It is also used to synthesize a tubulin polymerization inhibitor, 2-Amino-3,4,5-trimethoxybenzophenone

Molecular Mechanism

The molecular mechanism of this compound is primarily through its role as a Grignard reagent. It participates in the Grignard reaction, a type of organometallic chemical reaction where alkyl, vinyl, or aryl-magnesium halides (Grignard reagents) add to a carbonyl group in an aldehyde or ketone . This reaction is a key step in the formation of carbon-carbon bonds in organic synthesis .

Preparation Methods

4-Methoxyphenylmagnesium bromide is typically prepared by reacting phenyl magnesium bromide with methanol. The reaction is usually carried out in a dry environment with a suitable solvent to catalyze the reaction . The general synthetic route involves the following steps:

Reacting phenyl magnesium bromide with methanol: This reaction is conducted in a dry environment to avoid moisture, which can interfere with the reaction.

Using a suitable solvent: Tetrahydrofuran (THF) is commonly used as the solvent to facilitate the reaction.

Chemical Reactions Analysis

4-Methoxyphenylmagnesium bromide undergoes various types of chemical reactions, including:

Nucleophilic addition reactions: It acts as a nucleophile in reactions with carbonyl compounds such as aldehydes and ketones, forming alcohols as the major products.

Substitution reactions: It can participate in substitution reactions where it replaces halogen atoms in organic compounds.

Oxidation and reduction reactions: Although less common, it can undergo oxidation and reduction reactions under specific conditions.

Common reagents and conditions used in these reactions include dry ether or tetrahydrofuran as solvents, and the reactions are typically carried out under an inert atmosphere to prevent moisture and oxygen from interfering .

Scientific Research Applications

4-Methoxyphenylmagnesium bromide has a wide range of applications in scientific research, including:

Organic synthesis: It is widely used in the synthesis of various organic compounds, particularly in the formation of carbon-carbon bonds.

Pharmaceutical research: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

Material science: It is employed in the preparation of advanced materials and polymers.

Biological research: It is used in the synthesis of biologically active molecules and natural products.

Comparison with Similar Compounds

4-Methoxyphenylmagnesium bromide can be compared with other similar compounds such as:

Phenylmagnesium bromide: Unlike this compound, phenylmagnesium bromide lacks the methoxy group, which affects its reactivity and stability.

4-Fluorophenylmagnesium bromide: This compound has a fluorine atom instead of a methoxy group, which alters its electronic properties and reactivity.

3-Methoxyphenylmagnesium bromide: The position of the methoxy group on the phenyl ring differs, leading to variations in reactivity and selectivity in chemical reactions.

This compound is unique due to the presence of the methoxy group at the para position, which enhances its nucleophilicity and stability in reactions .

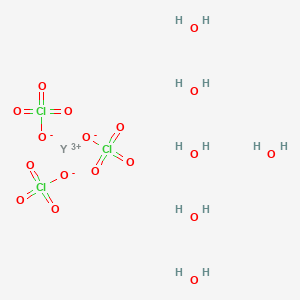

Properties

IUPAC Name |

magnesium;methoxybenzene;bromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7O.BrH.Mg/c1-8-7-5-3-2-4-6-7;;/h3-6H,1H3;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBWRWAUAVRMBAC-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=[C-]C=C1.[Mg+2].[Br-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrMgO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30370561 | |

| Record name | 4-Methoxyphenylmagnesium bromide solution | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13139-86-1 | |

| Record name | 4-Methoxyphenylmagnesium bromide solution | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 4-Methoxyphenylmagnesium bromide in organic synthesis?

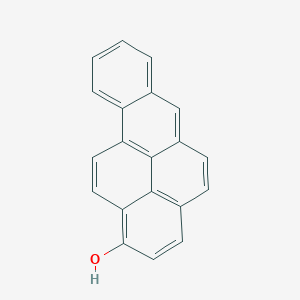

A1: this compound is a Grignard reagent, a class of organometallic compounds known for their versatility in forming carbon-carbon bonds. This specific reagent acts as a source of a nucleophilic 4-methoxyphenyl group, which can attack electrophilic carbon atoms in various molecules, leading to the formation of new carbon-carbon bonds. This makes it a valuable tool in the synthesis of complex molecules, particularly those containing a 4-methoxyphenyl moiety. For instance, it is used in the synthesis of Gibbilimbols A-D, where a copper-catalyzed coupling reaction with various unsaturated alkyl bromides is employed to assemble the (long-chain alkyl)phenol skeleton. []

Q2: Can you provide examples of reactions where the selectivity of this compound is crucial?

A2: The regioselectivity of this compound is well-demonstrated in the synthesis of dihydronaphthalene isomers. When reacted with a specific dihydronaphthalene derivative, two distinct isomers are produced. This selectivity is crucial in obtaining the desired isomer for subsequent synthetic steps. [] In another example, the diastereoselective addition of this compound to a chiral aldehyde is key in establishing the correct stereochemistry in the synthesis of norlignans like (–)-agatharesinol, (+)-hinokiresinol, and (–)-sugiresinol. []

Q3: Has this compound been used in the development of any biologically active compounds?

A3: Yes, this compound has played a role in synthesizing biologically active molecules. One example is its utilization in preparing an antiestrogenic compound, [3,4-dihydro-2-(4-methoxyphenyl)-1-maphthalenyl]]4-]2-(1-pyrrolidinyl)ethoxy]phenyl]methanone, methanesulfonic acid salt. This compound exhibited potent antiestrogenic activity in both in vitro and in vivo studies. [] Additionally, it has been used in the synthesis of CERM 12816, a potential anti-anginal drug. []

Q4: Are there any studies exploring the reaction of this compound with heterocyclic compounds?

A4: Yes, research has demonstrated the successful use of this compound in nickel-catalyzed cross-coupling reactions with fluoroazines and fluorodiazines. This reaction allows the incorporation of the 4-methoxyphenyl group into a variety of heterocyclic systems, including pyridines, diazines, and quinolines. []

Q5: What are the typical reaction conditions for using this compound?

A5: this compound reactions are typically conducted under anhydrous conditions using dry solvents like diethyl ether or tetrahydrofuran. This is essential because Grignard reagents are highly reactive towards water and other protic solvents. Reaction temperatures can vary depending on the specific transformation but are often carried out at room temperature or under gentle heating. [, , ]

Q6: How is this compound prepared?

A6: this compound is typically prepared by reacting 4-bromoanisole with magnesium metal in dry diethyl ether or tetrahydrofuran. The reaction is usually initiated by adding a small amount of iodine or by gently heating the mixture. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Acetamide, N-[2-[[2-chloro-4-(methylsulfonyl)phenyl]azo]-5-(diethylamino)phenyl]-](/img/structure/B77874.png)

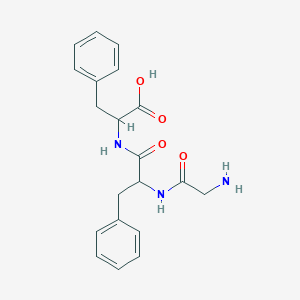

![3-Phenyl-2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]propanoic acid](/img/structure/B77886.png)

![2-(Chloromethyl)-6-nitro-1H-benzo[D]imidazole](/img/structure/B77890.png)